

# (-)-Pinoresinol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pinoresinol

### Introduction

(-)-Pinoresinol is a lignan, a class of polyphenolic compounds found in a variety of plants.[1] As a phytoestrogen, it and its metabolites have garnered significant interest from researchers, scientists, and drug development professionals for their diverse biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Pinoresinol, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

# **Chemical and Physical Properties**

The fundamental properties of **(-)-Pinoresinol** are summarized below. It is important to distinguish between the specific enantiomer, **(-)-Pinoresinol**, the (+)-enantiomer, and the racemic mixture ((±)-Pinoresinol), as properties like melting point and optical rotation will differ.

# **General Properties**



Property	Value	Reference
IUPAC Name	4,4'-[(1R,3aS,4R,6aS)- tetrahydro-1H,3H-furo[3,4- c]furan-1,4-diyl]bis[2-methoxy- phenol]	[4]
Molecular Formula	C20H22O6	[1][4]
Molecular Weight	358.38 g/mol	[1]
CAS Number	81446-29-9	[4][5]

**Physical Properties** 

Property	Value	Notes	Reference
Melting Point	113.5–114.5 °C	For (±)-Pinoresinol	[6]
Boiling Point	556.5 ± 50.0 °C	Predicted	[3]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	[4][5]	
Low solubility in water (est. 104 mg/L at 25°C).	[7]		_
Appearance	Powder or crystals	[2]	

# **Spectroscopic Data**

Spectroscopic analysis is critical for the identification and structural elucidation of (-)-**Pinoresinol**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data is for the racemic (±)-Pinoresinol, but is representative for the core structure.



Table 2.1.1: <sup>1</sup>H-NMR Spectroscopic Data for Pinoresinol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Reference
3.07	m	2H	β	Acetone-d <sub>6</sub>	[6]
3.79	dd	2H	<b>У</b> 1	Acetone-d <sub>6</sub>	[6]
3.83	S	6H	ОМе	Acetone-d <sub>6</sub>	[6]
4.19	m	2H	<b>У</b> 2	Acetone-d <sub>6</sub>	[6]
4.66	d	2H	α	Acetone-d <sub>6</sub>	[6]
6.78	d	2H	<b>A</b> <sub>5</sub>	Acetone-d <sub>6</sub>	[6]
6.83	dd	2H	<b>A</b> 6	Acetone-d <sub>6</sub>	[6]
6.98	d	2H	A <sub>2</sub>	Acetone-d <sub>6</sub>	[6]

Table 2.1.2: <sup>13</sup>C-NMR Spectroscopic Data for Pinoresinol



Chemical Shift (δ)	Assignment	Solvent	Reference
55.16	β	Acetone-d <sub>6</sub>	[6]
56.14	ОМе	Acetone-d <sub>6</sub>	[6]
72.12	У	Acetone-d <sub>6</sub>	[6]
86.56	α	Acetone-d <sub>6</sub>	[6]
110.47	A <sub>2</sub>	Acetone-d <sub>6</sub>	[6]
115.46	<b>A</b> 5	Acetone-d <sub>6</sub>	[6]
119.54	<b>A</b> 6	Acetone-d <sub>6</sub>	[6]
134.08	A1	Acetone-d <sub>6</sub>	[6]
146.76	A4	Acetone-d <sub>6</sub>	[6]
148.21	Аз	Acetone-d <sub>6</sub>	[6]

# **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2.2.1: Mass Spectrometry Data for Pinoresinol

Technique	Ionization Mode	Key Fragments (m/z)	Reference
ESI-MS	Positive	381.13038 [M+Na]+	[8]
LC-MS	-	Molecular ion: 381.1 [M+Na]+, Major daughter ion: 341.1	[9]
GC-MS	-	Spectra available in public databases	[10][11]



# Experimental Protocols Synthesis of (±)-Pinoresinol

A facile and efficient synthetic approach has been developed to produce racemic pinoresinol with high yield, avoiding the lower yields of traditional radical coupling methods.[6][12]

Protocol: Synthesis via Debromination of 5,5'-Bromopinoresinol[6][12]

- Starting Material Synthesis: 5-bromoconiferyl alcohol is synthesized from 5-bromovanillin through a series of reactions including acetylation, a Horner-Wadsworth-Emmons reaction, and reduction with diisobutylaluminum hydride (DIBAL-H).[6]
- Radical Coupling: The synthesized 5-bromoconiferyl alcohol undergoes radical coupling to form 5,5'-bromopinoresinol.
- Debromination: 5,5'-Bromopinoresinol (e.g., 810 mg, 1.57 mmol) is dissolved in methanol (80 mL).
- Catalyst Addition: Palladium on activated carbon (Pd/C, 10 wt% loading) and triethylamine (Et<sub>3</sub>N) are added to the solution.
- Hydrogenation: The mixture is subjected to catalytic hydrogenation to remove the bromine atoms, yielding pinoresinol.
- Purification: The crude product is purified, for example by recrystallization, to yield pure (±)-pinoresinol. This hydro-debromination step is reported to be essentially quantitative.[12]

## **Isolation and Characterization from Natural Sources**

Protocol: Fermentation-based Isolation from Eucommiae Cortex[8]

- Fermentation: Methanol extract of Eucommiae Cortex is fermented using traditional Mucor species.
- Extraction: The fermentation broth (20 mL) is mixed with methanol (1:2 ratio) and subjected to ultrasonic extraction for 60 minutes.



- Filtration and Concentration: The extract is filtered, and the solvent is removed by rotary evaporation and dried under reduced pressure.
- HPLC Analysis: The resulting sample is analyzed by High-Performance Liquid Chromatography (HPLC).
  - Column: Unisil 5-120 C18 ultra (5  $\mu$ m, 4.6 × 250 mm).
  - Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid (B) with a gradient elution.
  - Flow Rate: 1 mL/min.
  - Detection: 227 nm.
  - Column Temperature: 30 °C.
- Structure Elucidation: The structure of the isolated compound is confirmed by comparing its NMR and MS data with literature values.[8]

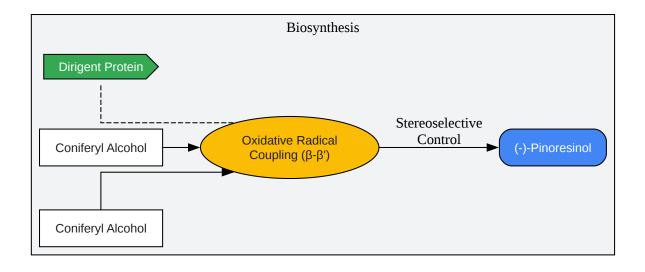
# **Biological Pathways and Experimental Workflows**

Graphviz diagrams are provided to visualize key processes related to (-)-Pinoresinol.

# **Biosynthesis of Pinoresinol**

The stereospecific synthesis of (+)- or **(-)-pinoresinol** in plants is directed by specialized dirigent proteins.[1]





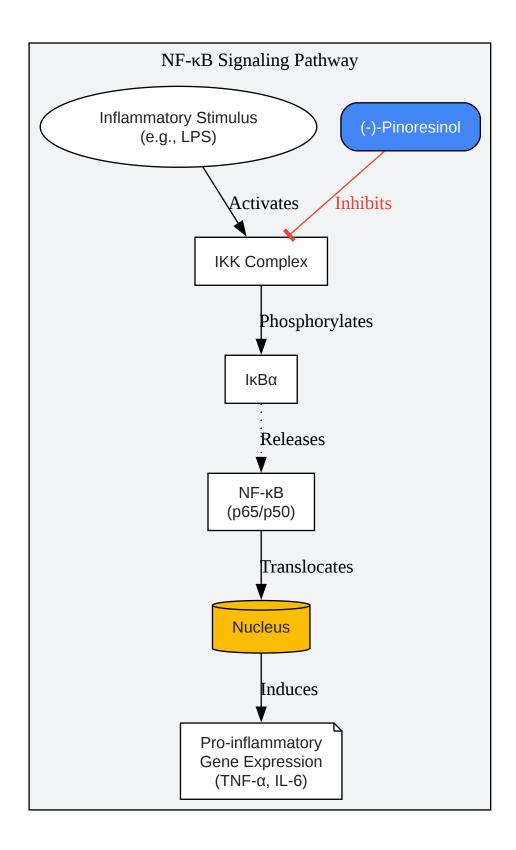
Click to download full resolution via product page

Caption: Biosynthesis of (-)-Pinoresinol from coniferyl alcohol monomers.

# Anti-inflammatory Action via NF-kB Pathway

Pinoresinol exhibits anti-inflammatory properties, in part by inhibiting the NF-κB signaling pathway.[2][7]





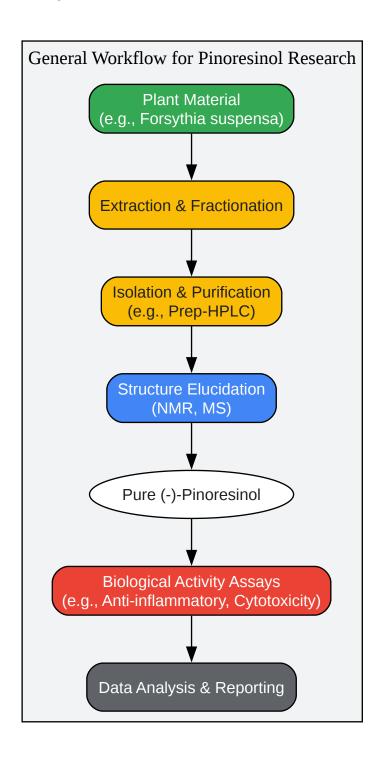
Click to download full resolution via product page

Caption: Inhibition of the NF-kB pathway by (-)-Pinoresinol.



# **General Experimental Workflow**

The process of studying pinoresinol from a natural source involves several key stages, from extraction to biological testing.



Click to download full resolution via product page



Caption: A typical experimental workflow for pinoresinol research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Pinoresinol Wikipedia [en.wikipedia.org]
- 2. Pinoresinol = 95.0 HPLC 487-36-5 [sigmaaldrich.com]
- 3. (+)-PINORESINOL CAS#: 487-36-5 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (-)-PINORESINOL | 81446-29-9 [chemicalbook.com]
- 6. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 7. pinoresinol, 487-36-5 [thegoodscentscompany.com]
- 8. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. spectrabase.com [spectrabase.com]
- 11. (+-)-Pinoresinol | C20H22O6 | CID 234817 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [(-)-Pinoresinol physical and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158572#pinoresinol-physical-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com